Cas no 179524-60-8 ((2,6-Difluorophenyl)methanesulfonyl Chloride)
(2,6-Difluorophenyl)methanesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanesulfonyl chloride, 2,6-difluoro- (Related Reference)
- (2,6-difluorophenyl)methanesulfonyl chloride
- (2,6-DIFLUOROPHENYL)METHANESULPHONYL CHLORIDE
- (2,6-difluorobenzyl)sulfonyl chloride
- (2,6-difluorophenyl)-methanesulfonyl chloride
- (2,6-Difluoro-phenyl)-methanesulfonyl chloride
- 2,6-Difluorobenzylsulfonyl chloride
- KB-83247
- 2,6-Difluorobenzylsulphonyl chloride
- alpha-(Chlorosulphonyl)-2,6-difluorotoluene
- (2,7-Difluorophenyl)methanesulphonylchloride
- (2,6-Difluorophenyl)methylsulphonyl chloride
- AKOS011364986
- EN300-114410
- CS-0209961
- MFCD11976096
- G24188
- DTXSID60458361
- Benzenemethanesulfonyl chloride, 2,6-difluoro-
- 179524-60-8
- PS-10883
- SCHEMBL1500897
- GEO-03053
- (2,6-difluorophenyl)methanesulfonylChloride
- (2,6-Difluorophenyl)methanesulfonyl Chloride
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- MDL: MFCD11976096
- Inchi: 1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
- InChI Key: VLBAKONQZABMSE-UHFFFAOYSA-N
- SMILES: ClS(CC1C(=CC=CC=1F)F)(=O)=O
Computed Properties
- Exact Mass: 225.9666846g/mol
- Monoisotopic Mass: 225.9666846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 42.5Ų
(2,6-Difluorophenyl)methanesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC49124-250mg |
(2,6-Difluorophenyl)methanesulphonyl chloride |
179524-60-8 | 250mg |
£98.00 | 2025-02-21 | ||
| Apollo Scientific | PC49124-1g |
(2,6-Difluorophenyl)methanesulphonyl chloride |
179524-60-8 | 1g |
£295.00 | 2025-02-21 | ||
| abcr | AB530240-250 mg |
(2,6-Difluorophenyl)methanesulphonyl chloride |
179524-60-8 | 250MG |
€200.20 | 2023-07-11 | ||
| abcr | AB530240-1 g |
(2,6-Difluorophenyl)methanesulphonyl chloride |
179524-60-8 | 1g |
€520.60 | 2023-07-11 | ||
| TRC | D458855-10mg |
(2,6-Difluorophenyl)methanesulfonyl Chloride |
179524-60-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D458855-50mg |
(2,6-Difluorophenyl)methanesulfonyl Chloride |
179524-60-8 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D458855-100mg |
(2,6-Difluorophenyl)methanesulfonyl Chloride |
179524-60-8 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280631-250mg |
(2,6-Difluorophenyl)methanesulfonyl chloride |
179524-60-8 | 97% | 250mg |
¥1404 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280631-1g |
(2,6-Difluorophenyl)methanesulfonyl chloride |
179524-60-8 | 97% | 1g |
¥4545 | 2023-04-15 | |
| Enamine | EN300-114410-0.05g |
(2,6-difluorophenyl)methanesulfonyl chloride |
179524-60-8 | 95% | 0.05g |
$66.0 | 2023-10-26 |
(2,6-Difluorophenyl)methanesulfonyl Chloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (2,6-Difluorophenyl)methanesulfonyl Chloride
(2,6-Difluorophenyl)methanesulfonyl Chloride and Its Significance in Modern Chemical Research
The compound with the CAS number 179524-60-8, known as (2,6-Difluorophenyl)methanesulfonyl Chloride, represents a fascinating molecule in the realm of organic chemistry. This sulfonyl chloride derivative has garnered significant attention due to its versatile applications in pharmaceutical synthesis and material science. The presence of two fluorine atoms at the 2- and 6-positions of the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate in the development of complex chemical structures.
In recent years, the demand for specialized reagents in drug discovery has surged, driven by the need for innovative molecules that can enhance the efficacy and selectivity of therapeutic agents. (2,6-Difluorophenyl)methanesulfonyl Chloride has emerged as a key building block in this context. Its ability to participate in nucleophilic substitution reactions allows chemists to introduce sulfonyl groups into a wide range of organic molecules, facilitating the synthesis of novel compounds with potential biological activity.
One of the most compelling aspects of this compound is its role in the development of fluorinated pharmaceuticals. Fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the sulfonyl group further enhances these properties, making (2,6-Difluorophenyl)methanesulfonyl Chloride an indispensable tool for medicinal chemists. Recent studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical targets in oncology research.
The compound's reactivity also extends to polymer science, where it serves as a precursor for fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly valuable in high-performance applications such as aerospace and electronics. The incorporation of fluorine atoms into polymer backbones can significantly improve their performance characteristics, making them suitable for use in demanding environments.
Advances in synthetic methodologies have further expanded the utility of (2,6-Difluorophenyl)methanesulfonyl Chloride. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations, allowing for the rapid construction of complex molecular architectures. These innovations have opened new avenues for research in both academic and industrial settings.
In addition to its synthetic applications, this compound has been studied for its potential role in materials science. Fluorinated sulfonyl chlorides are known to exhibit interesting electronic properties, making them candidates for use in organic semiconductors and light-emitting diodes (OLEDs). The ability to fine-tune these properties through structural modifications offers exciting possibilities for developing next-generation electronic devices.
The safety profile of (2,6-Difluorophenyl)methanesulfonyl Chloride is another critical consideration. While sulfonyl chlorides can be reactive intermediates, proper handling protocols ensure their safe use in laboratory settings. Researchers must adhere to standard chemical safety practices to mitigate any potential risks associated with their handling and storage.
The future prospects for this compound are promising. As research continues to uncover new applications and synthetic strategies, its importance is likely to grow. Collaborative efforts between academia and industry will be essential to fully realize its potential in various fields. The continued development of innovative reagents like (2,6-Difluorophenyl)methanesulfonyl Chloride will undoubtedly contribute to significant advancements in chemical science and technology.
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